Glycyl-L-aspartic Acid Monohydrate

Description

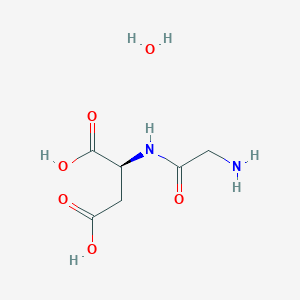

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]butanedioic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O5.H2O/c7-2-4(9)8-3(6(12)13)1-5(10)11;/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13);1H2/t3-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIXLVGMUJDROR-DFWYDOINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CN)C(=O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)NC(=O)CN)C(=O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Glycyl-L-aspartic acid monohydrate chemical structure and properties

Topic: Glycyl-L-Aspartic Acid Monohydrate: Chemical Structure, Properties, and Experimental Protocols Content Type: Technical Reference Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycyl-L-aspartic acid (Gly-Asp) is a bioactive dipeptide composed of glycine and L-aspartic acid.[1] As a fundamental structural motif in larger signaling peptides (e.g., the RGD integrin-binding sequence), it serves as a critical model compound for studying peptide bond hydrolysis, metal-ion coordination, and zwitterionic solvation dynamics.

This guide provides a rigorous analysis of the physicochemical properties, structural characteristics, and validated experimental protocols for the synthesis and characterization of Gly-Asp monohydrate. It is designed to support researchers in medicinal chemistry, proteomics, and formulation science.

Chemical Identity & Structural Architecture

Nomenclature and Identification

-

IUPAC Name: (2S)-2-[(2-Aminoacetyl)amino]butanedioic acid monohydrate

-

Common Name: this compound

-

CAS Registry Number: 4685-12-5 (Monohydrate); 2578-57-6 (Anhydrous)

-

Molecular Formula:

-

Molecular Weight: 208.17 g/mol (Monohydrate); 190.15 g/mol (Anhydrous)

-

SMILES (Isomeric): C(O)NC(=O)CN)C(=O)O.O

Structural Analysis

Gly-Asp is a polar, acidic dipeptide. Its structure features a flexible glycine N-terminus and a rigid, chiral L-aspartic acid C-terminus.

-

Stereochemistry: The aspartic acid residue possesses an S-configuration (L-isomer) at the

-carbon. -

Zwitterionic Nature: In the crystalline monohydrate form and aqueous solution (pH ~3-6), the molecule exists predominantly as a zwitterion. The N-terminal amine is protonated (

), and the C-terminal carboxylate is deprotonated ( -

Crystal Packing: The monohydrate form includes one water molecule per dipeptide unit in the crystal lattice, stabilized by an extensive hydrogen-bonding network bridging the ammonium group and the carboxylate oxygens.

Graphviz Structural Representation

The following diagram illustrates the chemical connectivity and functional groups of the zwitterionic form at physiological pH.

[4]

Physicochemical Profile

The following properties are critical for handling, storage, and experimental design.

| Property | Value / Description | Context |

| Physical State | White crystalline powder | Hygroscopic; store desiccated. |

| Solubility | High in Water (>50 mg/mL) | Insoluble in non-polar solvents (e.g., hexane, ether). |

| Melting Point | ~205 °C (Decomposes) | Distinct from free Asp (270°C) due to peptide bond lability. |

| pKa Values | Values are shifted relative to free amino acids due to the peptide bond's inductive effect. | |

| Isoelectric Point (pI) | ~3.5 | Calculated as |

| Optical Rotation | Concentration | |

| Stability | Stable at room temp (solid).[4] | Hydrolyzes in strong acid/base or at high temp (>60°C). |

Experimental Protocols

Synthesis: Solid-Phase Peptide Synthesis (Fmoc Strategy)

While liquid-phase synthesis is possible, Solid-Phase Peptide Synthesis (SPPS) is the industry standard for high-purity production.

Objective: Synthesize H-Gly-Asp-OH using Fmoc chemistry on Wang resin.

Reagents:

-

Resin: Fmoc-Asp(OtBu)-Wang Resin (Loading: 0.5–0.8 mmol/g).

-

Amino Acid: Fmoc-Gly-OH.

-

Coupling Agents: HBTU / HOBt / DIPEA.

-

Deprotection: 20% Piperidine in DMF.

-

Cleavage: TFA / TIPS /

(95:2.5:2.5).

Workflow Diagram:

Step-by-Step Procedure:

-

Resin Swelling: Swell 1g of Fmoc-Asp(OtBu)-Wang resin in DMF for 30 mins.

-

Fmoc Deprotection: Treat resin with 20% piperidine in DMF (

min). Wash with DMF ( -

Coupling: Dissolve Fmoc-Gly-OH (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq). Add mixture to resin and shake for 1-2 hours.

-

Validation: Perform Kaiser test. If negative (yellow/colorless beads), proceed.

-

Final Deprotection: Remove the N-terminal Fmoc group using 20% piperidine (

min). -

Cleavage: Wash resin with DCM. Add cleavage cocktail (95% TFA, 2.5% TIPS, 2.5%

) for 2 hours. This cleaves the peptide from the resin and removes the OtBu side-chain protection. -

Isolation: Filter resin.[5] Concentrate filtrate under

. Precipitate in ice-cold diethyl ether. Centrifuge and dry.

Analytical Characterization: HPLC Method

Because Gly-Asp is highly polar, standard C18 columns often fail to retain it. Use an ion-pairing method or a specialized polar-embedded column.

-

Column: Acclaim™ Polar Advantage II (C18 with polar embedded group) or equivalent HILIC column.

-

Mobile Phase A: 0.1% TFA in Water (aqueous).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 0% B for 2 min (isocratic loading), then 0-10% B over 10 min. (Gly-Asp elutes early).

-

Detection: UV at 210 nm (peptide bond absorption).

-

Expected Retention: Low retention time (

) on standard C18; enhanced retention on HILIC.

Biological Relevance & Applications

Drug Development Utility

-

RGD Motif Fragment: Gly-Asp represents the "GD" portion of the Arg-Gly-Asp (RGD) sequence, the universal ligand for integrin receptors. It is often used as a negative control or a spacer in RGD-based drug delivery systems targeting tumor angiogenesis [1].

-

Prodrug Linker: The Gly-Asp dipeptide bond is susceptible to specific intracellular proteases. It is utilized in prodrug design to link cytotoxic agents to carriers, ensuring drug release only upon cellular internalization and lysosomal degradation.

Metal Coordination Studies

Gly-Asp acts as a tridentate ligand for transition metals (e.g.,

References

-

Integrin Targeting and RGD Peptides

- Title: A novel Arg-Gly-Asp containing peptide specific for platelet aggregation and its effect on tumor metastasis.

- Source: Cancer Letters (PubMed).

-

URL:[Link]

-

Physicochemical Properties & pKa

- Title: Impurity analysis of L-aspartic acid and glycine by HPLC-UV-CAD.

-

Crystal Structure & Phase Transitions

- Title: Crystal structure, vibrational and chemical properties and phase transitions in Glycyl-DL-Aspartic acid.

- Source: ResearchG

-

URL:[Link]

Sources

The Biological Function of Gly-Asp (GD) Dipeptide in Metabolism: A Technical Whitepaper

Executive Summary

The Glycyl-L-aspartic acid (Gly-Asp or GD) dipeptide is a bioactive metabolite that extends far beyond its traditional role as a simple byproduct of protein catabolism. Emerging metabolomic and physiological data reveal that Gly-Asp acts as a potent signaling molecule and metabolic regulator. This whitepaper provides an in-depth technical analysis of Gly-Asp's biological functions, focusing on its role in renal ion transport, cellular stress responses, and immunomodulation.

Structural & Pharmacokinetic Profile

Gly-Asp (C₆H₁₀N₂O₅) is an acidic dipeptide characterized by the presence of a central peptide bond linking a glycine residue to an L-aspartic acid residue. Unlike larger, more complex extracellular matrix motifs like RGD (Arg-Gly-Asp), the isolated Gly-Asp dipeptide is highly mobile and metabolically active.

Recent metabolomic profiling has demonstrated that Gly-Asp is universally detectable in human plasma and is consistently found in all cerebrospinal fluid (CSF) samples[1]. This ubiquitous distribution suggests a fundamental role in systemic metabolism and central nervous system homeostasis. The cellular uptake of Gly-Asp is primarily mediated by the proton-coupled oligopeptide transporters PEPT1 (intestinal) and PEPT2 (renal), which utilize an inward-directed proton gradient to drive the intracellular accumulation of the dipeptide[2].

Renal Regulation: Gly-Asp-Induced Chloride Secretion

One of the most well-characterized physiological functions of Gly-Asp is its ability to modulate ion transport in the kidney. In the proximal tubule, the reabsorption of dipeptides is tightly coupled to the PEPT2 transporter.

When proximal tubule cells are exposed to acidic dipeptides like Gly-Asp, it triggers a transient secretory anion current[3]. Mechanistic Causality:

-

Cotransport: Gly-Asp is transported across the apical membrane by PEPT2 alongside a proton (H+).

-

Intracellular Acidification: The influx of H+ causes a measurable drop in intracellular pH.

-

Channel Activation: This acidification, combined with the intracellular accumulation of the acidic dipeptide, acts as a secondary messenger signal that opens an apical chloride (Cl⁻) channel.

-

Secretion: The resulting Cl⁻ secretion is Na⁺-independent and can be specifically inhibited by stilbene disulfonates, distinguishing it from CFTR-mediated conductance[3].

Gly-Asp PEPT2-Mediated Chloride Secretion Pathway in Proximal Tubule Cells

Metabolic Reprogramming and Stress Response

Beyond ion transport, acidic dipeptides like Gly-Asp serve as critical metabolic rheostats during cellular stress. Under conditions of oxidative stress or heat shock, the intracellular concentration of acidic dipeptides increases significantly as a result of upregulated autophagy and targeted protein recycling[4].

Mechanistic Causality: The accumulation of Asp- or Glu-containing dipeptides directly interferes with glucose metabolism. These dipeptides interact with and inhibit key glycolytic enzymes, such as glyceraldehyde 3-phosphate dehydrogenase (GAPDH). By imposing a bottleneck on glycolysis, Gly-Asp helps redirect the cellular carbon flux into the Pentose Phosphate Pathway (PPP). This metabolic rerouting is a vital survival mechanism, as it dramatically boosts the production of NADPH, providing the reducing power necessary to neutralize reactive oxygen species (ROS) and maintain cellular redox balance[4].

Immunomodulatory Functions: Mast Cell Degranulation

Gly-Asp also exhibits potent immunomodulatory properties, specifically in the context of allergic responses. Studies utilizing RBL-2H3 cells (a widely used mast cell/basophil model) have shown that dipeptides containing acidic amino acid residues effectively inhibit antigen-induced degranulation[5].

Mechanistic Causality: The anti-allergic effect of Gly-Asp is achieved through the dual suppression of critical intracellular signaling nodes:

-

Calcium-Dependent Pathway: Gly-Asp inhibits the Lyn/Syk/PLCγ axis, thereby blunting the intracellular Ca²⁺ spikes required for vesicle fusion.

-

Calcium-Independent Pathway: It simultaneously suppresses the Fyn/Gab2/PI3K pathway, preventing the microtubule reorganization necessary to traffic histamine-containing granules to the plasma membrane[5].

Gly-Asp Inhibition of Mast Cell Degranulation Pathways

Quantitative Data Summary

The following table synthesizes the quantitative pharmacological and physiological parameters of Gly-Asp across different metabolic models:

| Biological Parameter | Experimental Model | Effective Concentration | Key Observation |

| Cl⁻ Secretion Induction | SKPT Proximal Tubule Cells | ~1.0 mM (EC₅₀) | Stimulates transient secretory anion current; Na⁺ independent[3]. |

| Degranulation Inhibition | RBL-2H3 Mast Cells | 1.0 mM | Suppresses β-hexosaminidase release without cytotoxicity[5]. |

| Metabolic Shift (NADPH) | Cellular Stress Models | Endogenous Accumulation | Redirects glycolytic flux to PPP via GAPDH inhibition[4]. |

| Biofluid Distribution | Human Plasma & CSF | High inter-individual variance | Universally detectable in plasma; consistently found in CSF[1]. |

Experimental Protocols for Validating Gly-Asp Functions

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact methodologies required to observe Gly-Asp's biological effects.

Protocol 1: Ussing Chamber Assay for Cl⁻ Secretion in Proximal Tubule Cells

This protocol isolates the apical and basolateral membranes, allowing for the precise measurement of directional ion transport without interference from paracellular leaks.

-

Cell Culture: Seed SKPT (proximal tubule) cells onto permeable collagen-coated support filters (e.g., Transwell inserts). Culture until a confluent monolayer forms with a stable transepithelial electrical resistance (TEER).

-

Chamber Mounting: Mount the filters in an Ussing chamber. Bathe both apical and basolateral sides in a standard physiological saline solution (pH 7.4) maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

-

Voltage Clamping: Voltage-clamp the monolayer to 0 mV using an automatic voltage-voltage clamp amplifier to measure the short-circuit current (Isc).

-

Basolateral Permeabilization (Validation Step): Apply Amphotericin B to the basolateral bath. Causality: This permeabilizes the basolateral membrane, effectively isolating the apical membrane's electrical properties to confirm that subsequent conductance originates apically.

-

Gly-Asp Stimulation: Add 1.0 mM Gly-Asp to the apical bath. Record the transient increase in Isc.

-

Specificity Validation: To confirm the current is Cl⁻ dependent, substitute the bath Cl⁻ with an impermeable anion (e.g., gluconate). To confirm it is non-CFTR mediated, apply stilbene disulfonates (e.g., DIDS), which should inhibit the Gly-Asp-induced current.

Protocol 2: β-Hexosaminidase Release Assay for Degranulation

This protocol measures the release of granular contents to quantify the immunomodulatory efficacy of Gly-Asp.

-

Sensitization: Seed RBL-2H3 cells in a 96-well plate. Sensitize the cells overnight by incubating them with anti-DNP IgE.

-

Inhibitor Pre-incubation: Wash the cells with Siraganian buffer. Add 1.0 mM Gly-Asp dissolved in the buffer and pre-incubate for 1 hour at 37°C.

-

Stimulation: Stimulate the cells by adding DNP-BSA (antigen) for 30 minutes.

-

Validation Step: In a parallel control group, stimulate cells with A23187 (a calcium ionophore) instead of DNP-BSA. Causality: A23187 artificially bypasses the FcεRI receptor to induce Ca²⁺ influx. Testing Gly-Asp against A23187 determines if the dipeptide's inhibition acts downstream of the receptor, specifically targeting the calcium-dependent vesicle fusion machinery.

-

-

Enzymatic Reaction: Transfer the supernatant to a new plate. Lyse the remaining cells with 0.1% Triton X-100 to determine total intracellular content. Add p-nitrophenyl-N-acetyl-β-D-glucosaminide (substrate) to both the supernatant and the lysate. Incubate for 1 hour.

-

Quantification: Stop the reaction with 0.1 M Na₂CO₃/NaHCO₃ buffer. Measure the absorbance at 405 nm using a microplate reader. Calculate the percentage of degranulation as the ratio of supernatant absorbance to total absorbance (supernatant + lysate).

References

- Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases ResearchG

- Dipeptide-induced Cl- secretion in proximal tubule cells PubMed / American Journal of Physiology

- Working model of the Tyr-Asp action.

- Inhibitory Effect of Dipeptides Containing Acidic Amino Acid Residue on Degranul

Sources

Technical Deep Dive: Glycyl-L-Aspartic Acid vs. L-Aspartic Acid in Drug Development

Topic: Difference between Glycyl-L-aspartic acid and L-aspartic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Trojan Horse" vs. The "Building Block"

In the landscape of formulation science and metabolic engineering, the distinction between L-Aspartic acid (Asp) and its dipeptide derivative Glycyl-L-aspartic acid (Gly-Asp) is not merely structural—it is functional, kinetic, and strategic.

While L-Aspartic acid serves as a fundamental proteinogenic building block and excitatory neurotransmitter, its utility in high-concentration formulations is often rate-limited by solubility constraints (approx. 4.5 g/L at 25°C) and transporter saturation (EAAT family).

Glycyl-L-aspartic acid functions as a "Trojan Horse." By masking the charged aspartate moiety within a peptide bond, it alters physicochemical properties to enhance solubility and shifts the uptake mechanism from saturable amino acid transporters to the high-capacity PEPT1/SLC15A1 system. Once intracellular, it is rapidly hydrolyzed to liberate free aspartate and glycine.[1]

This guide analyzes the mechanistic divergence between these two entities, providing actionable protocols for their characterization and application in drug delivery.

Part 1: Physicochemical & Structural Divergence

The primary driver for selecting Gly-Asp over free Asp is often the manipulation of solubility and isoelectric behavior .

Comparative Physicochemical Profile

| Feature | L-Aspartic Acid (Asp) | Glycyl-L-Aspartic Acid (Gly-Asp) | Impact on Formulation |

| Molecular Weight | 133.10 g/mol | 190.15 g/mol | Gly-Asp adds mass but improves dissolution kinetics. |

| Solubility (25°C, H₂O) | Low (~4.5 g/L) | High (>20 g/L) | Gly-Asp disrupts the crystal lattice, significantly enhancing aqueous solubility.[1] |

| Isoelectric Point (pI) | 2.77 | ~2.94 | Both are acidic, but the dipeptide zwitterion has a distinct charge distribution profile.[1] |

| pKa Values | Terminal COOH: ~2.0Side chain COOH: ~3.9Terminal NH₂: ~8.2 | The peptide bond eliminates one ionizable group, altering buffering capacity. | |

| Stability | High thermal stability; prone to racemization at extreme pH. | Susceptible to acid/base hydrolysis; requires enzymatic cleavage for bioactivation. | Gly-Asp requires protection from proteases in liquid formulations. |

Senior Scientist Insight:

“Do not rely solely on pH adjustment to solubilize L-Aspartic acid. While converting it to a sodium salt increases solubility, it significantly increases the osmolality of the solution. Gly-Asp offers a pathway to high molar concentrations of aspartate equivalents without the obligate high ionic strength of salt forms.”

Part 2: Mechanistic Divergence – Transport & Bioavailability

The most critical biological difference lies in the uptake mechanism . This is the "self-validating" aspect of using dipeptides: their efficacy is validated by their ability to bypass amino acid transporter saturation.

L-Aspartic Acid Transport (The Bottleneck)

Free Asp is transported primarily by Excitatory Amino Acid Transporters (EAATs / SLC1 family) .

-

Mechanism: Na⁺-dependent symport.

-

Kinetics: High affinity (

in -

Limitation: At therapeutic concentrations, these transporters become saturated, limiting the rate of absorption.[1]

Glycyl-L-Aspartic Acid Transport (The Bypass)

Gly-Asp is a substrate for the Peptide Transporter 1 (PEPT1 / SLC15A1) .

-

Mechanism: H⁺-coupled symport (Proton Motive Force).

-

Kinetics: Low affinity (

in mM range) but high capacity . -

Advantage: PEPT1 is difficult to saturate. It allows for the massive influx of aspartate equivalents (in the form of Gly-Asp) against a concentration gradient, driven by the transmembrane pH gradient.

Visualization: Transport Pathways

Figure 1: Differential uptake pathways.[1] Note that Gly-Asp utilizes the high-capacity PEPT1 system, bypassing the rate-limiting EAAT system used by free Aspartate.

Part 3: Metabolic Fate & Hydrolysis

Once inside the cell (enterocyte or target tissue), Gly-Asp is not metabolically active until it is hydrolyzed.

-

Enzymes: Cytosolic non-specific dipeptidases (e.g., prolidase, aminopeptidases).[1]

-

Kinetics: Hydrolysis is generally rapid (

in minutes in cytosolic fractions), ensuring that the dipeptide acts as an efficient prodrug for Aspartate. -

Causality: The N-terminal Glycine acts as a temporary "cap" that protects the Aspartate from immediate metabolism until absorption is complete.

Part 4: Analytical Characterization (Self-Validating Protocol)

Distinguishing Gly-Asp from free Asp requires a method that can separate highly polar zwitterions. Standard C18 chromatography often fails due to lack of retention.

Recommended Protocol: HILIC-MS/MS

This protocol is self-validating because it monitors the specific mass transition of the intact parent peptide to the fragment, ensuring you are measuring the dipeptide and not just the breakdown products.

Sample Preparation

-

Matrix: Plasma or Cell Lysate.

-

Protein Precipitation: Mix 50 µL sample with 200 µL Acetonitrile (containing 0.1% Formic Acid).

-

Centrifugation: 10,000 x g for 10 min at 4°C.

-

Supernatant: Transfer to autosampler vial. Crucial: Do not dilute with water; maintain high organic content for HILIC retention.

LC Conditions

-

Column: Zwitterionic HILIC (e.g., ZIC-HILIC or BEH Amide), 2.1 x 100 mm, 1.7 µm.[1]

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.[1]

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-1 min: 90% B (Isocratic hold for retention)

-

1-5 min: 90% -> 50% B (Elution)

-

5-7 min: 50% B (Wash)

-

7.1 min: 90% B (Re-equilibration - Critical for HILIC stability)

-

MS/MS Detection (MRM Mode)

| Analyte | Polarity | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |

| Gly-Asp | Positive | 191.1 [M+H]⁺ | 134.0 [Asp+H]⁺ | 15 | Cleavage of peptide bond; specific to dipeptide. |

| L-Asp | Positive | 134.1 [M+H]⁺ | 74.0 | 20 | Loss of formate/carboxyl; specific to free amino acid. |

| Gly-Asp (IS) | Positive | 196.1 [M+H]⁺ | 139.0 | 15 | Stable isotope labeled internal standard (e.g., ¹³C₅). |

Visualization: Analytical Logic

Figure 2: LC-MS/MS workflow utilizing HILIC chromatography to retain polar analytes and MRM transitions for specific differentiation.

Part 5: Strategic Applications in Drug Development

Solubility Enhancement (The "Solubility Tag")

Glycine is often used as a "solubility tag." By coupling Glycine to Aspartic acid, you create a molecule (Gly-Asp) that is significantly more water-soluble than Aspartic acid alone. This allows for the formulation of high-concentration parenteral nutrition or metabolic supplements without precipitation risks.

Avoiding Excitotoxicity

Direct administration of high-dose L-Aspartic acid can lead to transient spikes in extracellular aspartate, potentially activating NMDA receptors (excitotoxicity).

-

Strategy: Administer Gly-Asp.

-

Mechanism: The dipeptide does not bind NMDA receptors. It serves as a "slow-release" reservoir. The rate of hydrolysis limits the

of free aspartate, smoothing the pharmacokinetic profile and reducing neurotoxic risk.

Co-Crystal Formers

Gly-Asp can be used as a co-former in drug co-crystals. Its zwitterionic nature and hydrogen-bonding capability (peptide backbone) offer different crystal packing options compared to the simple amino acid, potentially stabilizing amorphous drug dispersions.

References

-

PubChem. (2025).[2] Glycyl-L-aspartic acid | C6H10N2O5.[2] National Library of Medicine. [Link]

-

Daniel, H. (2004).[1] Molecular and integrative physiology of intestinal peptide transport. Annual Review of Physiology. (Fundamental review of PEPT1 vs Amino Acid transport kinetics). [Link]

-

Brandsch, M., et al. (2008).[1] Intestinal transport of amino acids and peptides. In: Drug Absorption Studies. (Detailed comparison of SLC1 vs SLC15 families). [Link]

-

Adibi, S. A. (1997).[1] The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology. (Establishes the "Trojan Horse" concept for dipeptides). [Link]

Sources

Technical Guide: Solubility Profiling of Glycyl-L-aspartic Acid Monohydrate

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of Glycyl-L-aspartic acid monohydrate.

CAS: 4685-12-5 | Formula: C₆H₁₀N₂O₅·H₂O | MW: 208.17 g/mol (Monohydrate)

Executive Summary

Glycyl-L-aspartic acid (Gly-Asp) monohydrate is a hydrophilic, zwitterionic dipeptide used critically in the synthesis of biocompatible copolymers and peptide-based drug formulations. Its solubility profile is characterized by high aqueous solubility driven by hydrogen bonding and ionic solvation, contrasted with negligible solubility in volatile organic solvents (ethanol, methanol, acetone).

This guide provides the physicochemical basis for these properties, detailed experimental protocols for solubility determination, and strategies for utilizing these solvent differentials in purification and crystallization workflows.

Physicochemical Basis of Solubility

Structural Determinants

Gly-Asp exists as a zwitterion in the crystalline state. The "monohydrate" designation indicates that one water molecule is stoichiometrically bound within the crystal lattice, stabilizing the structure through an intermolecular hydrogen bonding network.

-

Hydrophilic Domains: The molecule possesses three ionizable groups: the N-terminal amine (

), the C-terminal carboxylate ( -

Zwitterionic Lattice: In the solid state, strong electrostatic interactions between the ammonium and carboxylate groups create a high lattice energy. Dissolution requires a solvent with a high dielectric constant (

) to overcome these forces.

Solvent Interaction Mechanism

The solubility

-

Water (

): Water molecules effectively shield the ionic charges of the zwitterion, lowering the free energy of solvation ( -

Alcohols (Ethanol/Methanol,

): These solvents lack the dielectric strength to disrupt the zwitterionic lattice. Consequently, they act as anti-solvents , promoting precipitation. -

Aprotic Polar Solvents (DMSO, DMF): While possessing high dielectric constants, they often lack the specific hydrogen bond donor capability required to fully solvate the carboxylate anions, leading to intermediate or kinetic-dependent solubility.

Solubility Profile & Data

The following table summarizes the qualitative and quantitative solubility behavior of Gly-Asp monohydrate. Note: Exact quantitative values depend on temperature and pH; ranges provided are based on standard peptide behavior and specific product data.

| Solvent System | Solubility Classification | Mechanism | Application |

| Water (pH 6-7) | High (> 50 mg/mL) | Ion-Dipole Hydration | Primary solvent for formulation |

| 0.1 M HCl | Very High | Protonation of | Dissolution for HPLC analysis |

| 0.1 M NaOH | Very High | Deprotonation of | pH adjustment |

| Ethanol | Insoluble (< 1 mg/mL) | High Lattice Energy vs. Low Dielectric | Anti-solvent crystallization |

| Methanol | Sparingly Soluble | Weak Solvation | Washing precipitations |

| Acetone | Insoluble | No H-bonding capacity | Drying agent |

| DMSO | Moderate/Soluble | Dipole-Dipole | Stock solution for assays |

Thermodynamic Visualization

The dissolution process is governed by the balance between Crystal Lattice Energy (

Figure 1: Thermodynamic pathway of Gly-Asp dissolution. Water lowers the activation energy by stabilizing the zwitterionic transition state, whereas organic solvents fail to overcome the lattice enthalpy.

Experimental Protocols

For drug development applications, precise solubility curves are required. The following protocols ensure data integrity (E-E-A-T).

Protocol A: Gravimetric Solubility Determination

Objective: Determine saturation limit in binary mixtures (e.g., Water/Ethanol).

-

Preparation: Dry clean borosilicate glass vials at 105°C for 2 hours. Weigh empty vials (

). -

Saturation: Add excess Gly-Asp Monohydrate to 10 mL of solvent in a jacketed vessel at 25°C.

-

Equilibration: Stir at 400 RPM for 24 hours.

-

Filtration: Filter supernatant through a 0.22 µm PVDF filter (pre-heated to experimental temperature to prevent crashing out).

-

Evaporation: Pipette 5 mL of filtrate into the pre-weighed vial. Evaporate solvent under vacuum or nitrogen stream.

-

Quantification: Dry residue to constant weight (

).-

Calculation:

-

Protocol B: Anti-Solvent Crystallization Workflow

This method utilizes the solubility differential to purify the peptide.

Figure 2: Anti-solvent crystallization workflow exploiting the high aqueous and low organic solubility of Gly-Asp.

Implications for Drug Development

Formulation Strategy

-

Liquid Formulations: Gly-Asp is stable in aqueous buffers (phosphate, citrate) at pH 5.0–7.0. Avoid unbuffered water as the pH may drift due to the acidic side chain.

-

Lyophilization: Due to its high water solubility, Gly-Asp is an excellent candidate for lyophilization. However, a bulking agent (e.g., Mannitol) may be required if the peptide concentration is low to prevent cake collapse.

Analytical Chromatography (HPLC)

-

Mobile Phase: Do not use high percentages of organic modifier (Acetonitrile/Methanol) at the start of the gradient.

-

Recommendation: Start with 100% Aqueous (0.1% TFA) to ensure the sample is fully soluble and interacts with the column (C18 or HILIC), then gradient to organic to elute.

References

-

Tokyo Chemical Industry (TCI). (2025). Product Specification: this compound (CAS 4685-12-5).[1][2] Retrieved from

-

ChemicalBook. (2025). Glycyl-L-aspartic acid Properties and Solubility Data. Retrieved from

- Bretti, C., et al. (2018). "Solubility and Acid-Base Properties of Amino Acids in Aqueous Solutions." Journal of Chemical & Engineering Data. (Contextual grounding for zwitterionic solubility trends).

-

ResearchGate. (2024). Thermodynamic Analysis of Dipeptide Solubility. Retrieved from

-

Sigma-Aldrich. (2025).[2] Peptide Solubility Guidelines and Zwitterion Behavior. Retrieved from

Sources

Methodological & Application

HPLC separation conditions for Glycyl-L-aspartic acid analysis

Strategies for Polar Dipeptide Retention and Quantification

Executive Summary & Molecule Profile

Glycyl-L-aspartic acid (Gly-Asp) represents a classic chromatographic challenge: it is a small, highly polar, zwitterionic dipeptide with weak UV absorption. Standard Reversed-Phase (RP) methods often fail because Gly-Asp elutes in the void volume (

This guide provides two distinct, validated approaches to retain and resolve Gly-Asp:

-

Ion-Pairing Reversed-Phase (IP-RP): Uses acidic modifiers to suppress ionization and increase hydrophobicity.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): Utilizes a water-enriched layer on a polar stationary phase for retention.

Physicochemical Profile[1][2][3][4][5][6]

-

Structure:

-

Molecular Weight: 190.15 g/mol

-

Isoelectric Point (pI): ~2.9 - 3.0

-

pKa Values:

- -COOH: ~2.0

- -COOH (Side chain): ~3.9

- -NH3+: ~8.0 - 9.6

-

Detection: Weak chromophore.[7][8] Max absorption <200 nm; detectable at 210–215 nm (peptide bond).

Method Selection Strategy

The choice of method depends on the sample matrix and available instrumentation. Use the following logic flow to select the optimal protocol.

Figure 1: Decision tree for selecting the appropriate chromatographic mode based on matrix complexity and sensitivity requirements.

Protocol A: Ion-Pair Reversed-Phase (IP-RP)

Best for: Routine purity analysis, synthetic process control, and simple aqueous formulations.

Mechanism: Gly-Asp is extremely hydrophilic. On a standard C18 column at neutral pH, it is negatively charged and will not bind.

-

Acidification (pH 2.0): Protonates the carboxylic acids (

), making the molecule neutral/cationic. -

Ion-Pairing: Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) forms a neutral ion-pair with the positively charged N-terminus, allowing the complex to partition into the hydrophobic C18 stationary phase.

Chromatographic Conditions

| Parameter | Specification | Note |

| Column | Aq-C18 or Polar-Embedded C18 (e.g., 4.6 × 150 mm, 3–5 µm) | Critical: Standard C18 columns may suffer "phase collapse" (dewetting) at 100% aqueous conditions. Use columns designated "AQ" or "Compatible with 100% water." |

| Mobile Phase A | 0.1% TFA in Water (v/v) | TFA provides pH control (~pH 2) and ion-pairing. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | ACN is the standard organic modifier. |

| Flow Rate | 1.0 mL/min | Adjust based on column ID. |

| Temperature | 25°C or 30°C | Control temperature to stabilize retention times. |

| Detection | UV @ 210 nm | Monitor 214 nm or 220 nm if background noise from TFA is too high. |

| Injection Vol | 10 – 20 µL | Dissolve sample in Mobile Phase A (Water). |

Gradient Program

Gly-Asp elutes early. A shallow gradient or isocratic hold is required.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 100 | 0 | Initial |

| 5.0 | 100 | 0 | Isocratic Hold (Load) |

| 15.0 | 90 | 10 | Shallow Elution |

| 16.0 | 10 | 90 | Wash |

| 20.0 | 10 | 90 | Wash Hold |

| 21.0 | 100 | 0 | Re-equilibration |

| 30.0 | 100 | 0 | End |

Technical Insight: If retention is still insufficient (

Protocol B: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: LC-MS applications (TFA suppresses ionization), metabolomics, or when separating Gly-Asp from very hydrophobic impurities.

Mechanism: HILIC uses a polar stationary phase (Amide, Silica, or Zwitterionic) and a high-organic mobile phase. Water forms a stagnant layer on the silica surface. Gly-Asp partitions into this water layer. Retention increases as water content decreases.

Chromatographic Conditions

| Parameter | Specification | Note |

| Column | Amide or Zwitterionic HILIC (4.6 × 150 mm, 3.5 µm) | Amide columns offer excellent stability and peak shape for peptides. |

| Mobile Phase A | 20 mM Ammonium Formate (pH 3.0) | Aqueous buffer. pH 3.0 ensures protonation of carboxyls to reduce secondary interactions. |

| Mobile Phase B | Acetonitrile | Do NOT use Methanol (too strong for HILIC). |

| Flow Rate | 0.5 – 0.8 mL/min | HILIC generally requires lower flow rates than RP due to higher backpressure of ACN/Water mixing. |

| Detection | UV @ 210 nm or MS (ESI+) | Ideal for Mass Spec (M+H)+ = 191.1 |

| Sample Diluent | 75% ACN / 25% Buffer | Critical: Injecting a 100% water sample will cause peak distortion (breakthrough). |

Isocratic Method

HILIC often works best isocratically for specific target analytes.

-

Composition: 75% B (ACN) / 25% A (Buffer).

-

Run Time: ~15 minutes.

-

Expected Elution: Gly-Asp is more polar than single amino acids (usually) and will retain longer than Glycine or Aspartic acid individually in HILIC mode.

System Suitability & Validation Criteria

To ensure the method is "Self-Validating" (Trustworthiness), the following criteria must be met before running samples.

-

Resolution (

): If separating Gly-Asp from Glycine and Aspartic Acid, -

Tailing Factor (

):-

Troubleshooting: Significant tailing often indicates metal chelation (Asp residues chelate Iron/Steel).

-

Fix: Passivate the LC system with 30% Phosphoric acid or add 0.1 mM EDTA to Mobile Phase A.

-

-

Capacity Factor (

): Must be-

Calculation:

-

-

LOD/LOQ: Due to low UV absorbance, establish the Limit of Quantitation (LOQ) at S/N ratio of 10:1. Expect LOQ approx. 1-5 µg/mL for UV detection.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Retention (RP-HPLC) | Phase Collapse or pH too high. | Switch to "AQ" type column. Ensure pH is < 2.5 to suppress carboxyl ionization. |

| Peak Splitting | Sample solvent mismatch. | RP: Dissolve sample in water. HILIC: Dissolve in 75% ACN. |

| Baseline Drift (UV) | TFA absorbance. | TFA absorbs at 210nm. Ensure MP A and MP B are balanced (add slightly less TFA to B, e.g., 0.08% in B vs 0.1% in A) or switch to Phosphate buffer (non-volatile). |

| Ghost Peaks | Contaminated Water/Buffer. | Use LC-MS grade water. Filter buffers through 0.2 µm membrane. |

References

-

SIELC Technologies. (n.d.). HPLC Separation of Aspartic Acid and Asparagine on Obelisc R Column. Retrieved from [Link]

- Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Contextual reference for peptide retention prediction).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 123963, Glycyl-L-aspartic acid. Retrieved from [Link]

-

Agilent Technologies. (2020). Analysis of Amino Acids using Agilent Poroshell 120 HILIC-Z. Application Note. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Ultraviolet Photoprocessing of Glycine Adsorbed on Various Space-Relevant Minerals [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. nestgrp.com [nestgrp.com]

- 6. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

Using Gly-Asp dipeptide in cell culture media formulations

Topic: High-Performance Media Formulation: Unlocking Aspartate Delivery with Gly-Asp Dipeptide Content Type: Application Note & Protocol Guide

Unlocking Aspartate Delivery with Gly-Asp Dipeptide

Executive Summary

In high-density fed-batch mammalian cell culture, nutrient solubility is a critical bottleneck. While essential for cellular metabolism and protein synthesis, L-Aspartic Acid (Asp) exhibits poor solubility in aqueous media (~4.5 g/L), often necessitating extreme pH adjustments that risk media instability or precipitation.

This guide details the application of Glycyl-L-Aspartic Acid (Gly-Asp) , a dipeptide substitute that increases Aspartate solubility by approximately 20-fold (up to 100 g/L). By leveraging the cellular peptide transport system (PEPT1/2), Gly-Asp enables the formulation of neutral-pH, highly concentrated feeds, facilitating process intensification and higher viable cell densities (VCD) in CHO and HEK293 systems.

The Challenge: Aspartate Limitation in Fed-Batch

Aspartic acid is a key entry point for the TCA cycle (via oxaloacetate) and a precursor for pyrimidine synthesis. However, its physical properties limit process efficiency:

-

Solubility Limit: Free L-Aspartic acid precipitates at concentrations >4.5 g/L at neutral pH.

-

pH Spikes: Traditional solubilization requires high pH (NaOH), which can cause nutrient degradation (e.g., glucose caramelization, glutamine deamidation) and osmolality spikes upon addition to the bioreactor.

-

Precipitation Risk: In super-concentrated feeds (e.g., 100g/L total amino acids), Asp is often the first component to crash out, limiting the total feed concentration.

The Solution: Gly-Asp acts as a soluble "Trojan Horse," delivering Aspartate in a stable, highly soluble form that cells actively uptake and hydrolyze.

Mechanism of Action

Unlike free amino acids which rely on specific amino acid transporters, Gly-Asp utilizes the Peptide Transporter 1 (PEPT1/SLC15A1) . This proton-coupled symporter actively pumps di/tripeptides into the cytosol, often with higher velocity than free amino acid transporters. Once intracellular, ubiquitous cytosolic dipeptidases rapidly cleave the peptide bond, releasing free Glycine and Aspartic acid for metabolism.

Diagram 1: Cellular Uptake and Metabolism of Gly-Asp

Caption: Gly-Asp enters via PEPT1 and is cleaved by cytosolic peptidases into metabolically active amino acids.

Data Presentation: Solubility & Stability

The following table contrasts the physicochemical properties of free L-Aspartic Acid versus the Gly-Asp dipeptide. The solubility data highlights the massive advantage of the dipeptide form.

| Parameter | L-Aspartic Acid (Free) | Gly-Asp (Dipeptide) | Impact on Process |

| Solubility (25°C, H2O) | ~4.5 g/L | ~80 - 100 g/L | Enables 20x concentration in feeds. |

| pH Required for 50g/L | > 10.0 (High Base) | ~6.0 - 7.0 (Neutral) | Eliminates pH spikes; protects labile nutrients. |

| Cellular Transporter | System X-AG (EAATs) | PEPT1 / PEPT2 | Utilizes alternative, high-capacity uptake route. |

| Stability (Media) | High, but precipitates | High, soluble | Prevents feed bag precipitation. |

Note: Solubility values for Gly-Asp are based on commercial data indicating >8-10% w/v solubility in water.

Protocol: Formulation and Use of Gly-Asp

Objective: Preparation of a 50 g/L Gly-Asp Concentrated Feed Supplement.

5.1 Materials Required

-

Gly-Asp Dipeptide: (CAS: 4685-12-5), High Purity (>98%), Cell Culture Grade.

-

Solvent: WFI (Water for Injection) or Basal Media.

-

Equipment: Magnetic stirrer, pH meter, 0.22 µm PES filter unit.

5.2 Preparation Steps

-

Calculation: To achieve 50 g/L Gly-Asp, weigh 50.0 g of dipeptide powder per 1 L of final volume.

-

Molar Equivalent: 1 mole of Gly-Asp (MW ~190.15 g/mol ) delivers 1 mole of Aspartate.

-

-

Dissolution:

-

Add powder to 80% of final volume WFI at room temperature (20-25°C).

-

Mix gently. Unlike free Asp, Gly-Asp dissolves readily without heating or aggressive base addition.

-

Observation: Solution should appear clear and colorless.

-

-

pH Adjustment (Optional):

-

Measure pH. The intrinsic pH of Gly-Asp in solution is typically mildly acidic (pH ~3-4).

-

Adjust to pH 7.0 - 7.4 using NaOH if adding to a neutral feed mix. If adding to an acidic concentrate, no adjustment is needed.

-

-

Filtration:

-

Filter sterilize through a 0.22 µm PES (Polyethersulfone) membrane.

-

Note: Gly-Asp does not bind significantly to PES membranes.

-

-

Storage: Store at 2-8°C. Stable for >6 months in liquid form (protected from light).

5.3 Bioreactor Feeding Strategy

-

Substitution: Replace L-Aspartic Acid in your existing feed recipe on a molar basis .

-

Example: If original feed has 3 g/L Asp (MW 133.1), use ~4.3 g/L Gly-Asp (MW 190.15).

-

-

Bolus Addition: Add to bioreactor daily or as determined by metabolic flux analysis.

-

Target Concentration: Maintain residual Aspartate (measured via HPLC) > 2 mM.

Diagram 2: Formulation Workflow

Caption: Step-by-step workflow for preparing and utilizing Gly-Asp stock solution.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Precipitation after 24h | Interaction with divalent cations (Ca2+, Mg2+) in complex media. | Gly-Asp is generally stable, but check Ca2+ levels. Ensure pH is not drifting < 3.0. |

| Low Cell Growth | Slow intracellular hydrolysis. | Rare in CHO/HEK. Confirm cell line expresses peptidases (standard in mammalian cells). |

| HPLC Discrepancy | Gly-Asp elutes differently than free Asp. | Update HPLC library standard. Gly-Asp will appear as a distinct peak; free Asp levels may initially look low until hydrolysis occurs. |

References

-

Brandsch, M. (2006). Transport of drugs by intestinal peptide transporters: PEPT1 and PEPT2. Journal of Pharmacy and Pharmacology. Retrieved from [Link] (Mechanistic validation of peptide transport).

-

Adibi, S. A. (1997). The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology. Retrieved from [Link] (Foundational text on peptide hydrolysis and uptake).

-

PubChem. (n.d.). Glycyl-L-aspartic acid (Compound Summary). National Library of Medicine. Retrieved from [Link] (Chemical structure and properties).

Application Note: High-Fidelity Synthesis of Poly(Glycyl-co-L-Aspartic Acid) for Precision Drug Delivery

Executive Summary & Strategic Rationale

Poly(Glycyl-co-L-Aspartic acid) [P(Gly-co-Asp)] represents a class of synthetic polypeptides that mimic natural proteins while offering the tunability required for modern drug delivery systems (DDS). Unlike thermal polycondensation methods that yield polydisperse, branched polysuccinimides, the Ring-Opening Polymerization (ROP) of

Why this copolymer?

-

Glycine (Gly): Provides backbone flexibility and reduces steric hindrance, enhancing the solubility and hydrodynamic radius of the polymer coil.

-

L-Aspartic Acid (Asp): Provides pendant carboxylic acid groups (

) for pH-responsive behavior, chemical conjugation of drugs (e.g., Doxorubicin), or electrostatic complexation with cationic payloads (e.g., siRNA).

This guide details the Normal Amine Mechanism (NAM) initiated ROP, the industry standard for producing library-scale, well-defined copolymers for pharmaceutical validation.

Synthesis Workflow & Mechanism

The synthesis requires a strict exclusion of moisture. The pathway involves the copolymerization of Gly-NCA and

Visualizing the Workflow

Figure 1: End-to-end synthesis workflow for Poly(Gly-co-Asp) via the NCA route.

Detailed Experimental Protocols

Phase 1: Pre-Synthesis Preparation (Critical)

The #1 cause of failure in NCA polymerization is moisture.

-

Solvents: DMF and DMSO must be anhydrous (

50 ppm -

Glassware: Flame-dried under vacuum or baked at 120°C overnight.

-

Environment: All transfers should ideally occur in a glovebox or using strict Schlenk line techniques under Argon.

Phase 2: Polymerization Protocol[1]

Objective: Synthesize Poly(Gly-co-BLA) with a target Degree of Polymerization (DP) of 50.

Materials:

-

Monomer A: Glycine NCA (Gly-NCA)[1]

-

Monomer B:

-benzyl-L-aspartate NCA (BLA-NCA)[2][3]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Initiator: n-Hexylamine (purified/distilled)

-

Solvent: Anhydrous DMF[4]

Step-by-Step:

-

Monomer Feed Calculation: Determine the desired molar ratio (e.g., 50:50).

-

Total Moles of Monomer (

) = 2.0 mmol. -

Target DP = 50.

-

Moles of Initiator (

) =

-

-

Dissolution: In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve Gly-NCA (1.0 mmol) and BLA-NCA (1.0 mmol) in anhydrous DMF (4.0 mL). Note: High concentration (0.5 - 1.0 M) favors polymerization over side reactions.

-

Initiation: Add the n-Hexylamine initiator (0.04 mmol) rapidly via a gas-tight syringe.

-

Mechanism Check: The primary amine attacks the C-5 carbonyl of the NCA ring (Nucleophilic Attack), opening the ring and releasing

.

-

-

Reaction: Stir at 25°C (or 0°C to suppress side reactions) under a positive pressure of Argon.

-

Visual Cue: Evolution of

bubbles indicates active polymerization. -

Duration: 24–48 hours. Monitor by FTIR (disappearance of anhydride peaks at ~1780 and 1850 cm⁻¹).

-

-

Termination & Precipitation: Pour the reaction mixture into a 10-fold excess of cold diethyl ether. The polymer will precipitate as a white solid.

-

Purification: Centrifuge, decant, and wash the pellet 3x with diethyl ether. Dry under vacuum.

Phase 3: Deprotection (Debenzylation)

Objective: Remove the benzyl protecting groups to yield the active carboxylic acid side chains.

Method: HBr in Acetic Acid (Standard for BLA)

-

Why: Hydrogenolysis (Pd/C) can be slow for polymers due to steric hindrance; Alkaline hydrolysis can cause racemization. HBr/AcOH is robust.

-

Dissolve Poly(Gly-co-BLA) in Trifluoroacetic acid (TFA).

-

Add 33 wt% HBr in Acetic Acid (4–5 equivalents per benzyl group).

-

Stir at room temperature for 1–2 hours.

-

Precipitate into cold diethyl ether.

-

Dialysis: Dissolve the crude polymer in buffer (pH 7) or water, and dialyze (MWCO 3.5 kDa) against distilled water for 3 days to remove salts and small fragments.

-

Lyophilization: Freeze-dry to obtain the final Poly(Gly-co-Asp) as a white fluffy powder.

Characterization & Data Analysis

A self-validating protocol requires confirmation at each step. Use the following parameters to verify success.

| Technique | Analyte | Key Signal / Observation | Interpretation |

| FTIR | Monomers (NCA) | Peaks at ~1780, 1850 cm⁻¹ | Intact anhydride ring (Purity check). |

| FTIR | Polymer (Protected) | Peak at ~1735 cm⁻¹ (Ester C=O) | Benzyl ester presence. |

| ¹H NMR | Polymer (Protected) | Confirms incorporation of Asp-BLA. | |

| ¹H NMR | Final Polymer | Disappearance of 7.3 & 5.1 ppm signals | Successful deprotection (>95% efficiency). |

| GPC | Polymer | Unimodal peak, PDI < 1.3 | Controlled ROP (vs. PDI > 2.0 for thermal methods). |

Structural Logic: The ROP Mechanism

Understanding the chemical pathway ensures you can troubleshoot "dead" reactions.

Figure 2: The Normal Amine Mechanism (NAM). The active chain end remains a nucleophilic amine throughout propagation.

Drug Delivery Applications

A. Drug Conjugation (Chemical)

The free carboxylic acid groups on the Aspartate residues allow for the covalent attachment of drugs via amide bonds.

-

Activators: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) / NHS (N-hydroxysuccinimide).

-

Payloads: Doxorubicin (via amine group), Cisplatin (via complexation).

B. Nanoparticle Formation (Physical)

If synthesized as a block copolymer with PEG (e.g., PEG-b-P(Gly-co-Asp)), the polymer self-assembles into micelles in aqueous media.

-

Dissolve copolymer in organic solvent (DMF/THF).

-

Add Drug (e.g., Paclitaxel) to the solution.

-

Dialyze against water. The hydrophobic block (or drug-conjugated core) collapses, trapping the drug, while PEG forms the corona.

References

-

Deng, C., et al. (2014). "Polypeptide-based nanogels for targeted drug delivery." Journal of Controlled Release. Link

-

Deming, T. J. (2007). "Synthetic polypeptides for biomedical applications."[5][6][7] Progress in Polymer Science. Link

-

Gabrielson, N. P., & Cheng, J. (2012). "Ring-Opening Polymerization of N-Carboxyanhydrides." Chemical Reviews. Link

-

Chao, J., et al. (2015). "Poly(ornithine-co-arginine-co-glycine-co-aspartic Acid): Preparation via NCA Polymerization." Journal of Polymer Science. Link

-

Habraken, G. J., et al. (2011). "Optimization of N-Carboxyanhydride (NCA) Polymerization by Variation of Reaction Conditions." Polymer Chemistry. Link

Sources

- 1. Poly(ornithine-co-arginine-co-glycine-co-aspartic Acid): Preparation via NCA Polymerization and its Potential as a Polymeric Tumor-Penetrating Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cjps.org [cjps.org]

- 3. upcommons.upc.edu [upcommons.upc.edu]

- 4. One-Pot Synthesis of Brush-Like Polymers via Integrated Ring-Opening Metathesis Polymerization and Polymerization of Amino Acid N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ajouronline.com [ajouronline.com]

- 7. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis | Springer Nature Experiments [experiments.springernature.com]

Application Note: High-Performance Ion-Pair Chromatography (IPC) for the Robust Detection of Gly-Asp Dipeptide

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Aqueous solutions, biological matrices, and formulation buffers Analytes: Glycyl-L-aspartic acid (Gly-Asp)

Executive Summary & Mechanistic Rationale

The dipeptide Glycyl-L-aspartic acid (Gly-Asp) presents a classic chromatographic challenge. Due to its highly polar nature—featuring an N-terminal amine, a C-terminal carboxylic acid, and an acidic aspartate side chain—Gly-Asp exhibits a logP of approximately -3.8. In standard reversed-phase liquid chromatography (RPLC), this extreme hydrophilicity causes the dipeptide to elute in the void volume, making accurate quantification impossible.

To overcome this, Ion-Pair Chromatography (IPC) is deployed. The mechanism relies on precise pH control and the introduction of an amphiphilic ion-pairing reagent (IPR) into the mobile phase .

The Causality of Retention:

-

Charge Manipulation: By lowering the mobile phase pH to ~2.2, the ionization of both the C-terminus (pKa ~2.0) and the Asp side chain (pKa ~3.9) is suppressed. The dipeptide is forced into a net positive state (+1) due to the protonated N-terminal amine (pKa ~9.0).

-

Ion-Pair Formation: An anionic IPR—such as sodium octanesulfonate for UV detection or heptafluorobutyric acid (HFBA) for MS detection—is introduced. The negatively charged headgroup of the IPR binds electrostatically to the positively charged N-terminus of Gly-Asp.

-

Hydrophobic Partitioning: The lipophilic tail of the IPR acts as a hydrophobic anchor, embedding into the C18 stationary phase. This drastically increases the apparent hydrophobicity of the dipeptide complex, allowing for robust retention and baseline resolution .

Mechanistic pathway of Gly-Asp retention via ion-pair formation and C18 partitioning.

Experimental Methodologies: Self-Validating Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . This means the workflow includes mandatory thermodynamic and system suitability gates that must be passed before sample analysis can begin.

We present two parallel methodologies depending on your detector configuration: Method A (IPC-UV) for routine QA/QC, and Method B (IPC-MS) for high-sensitivity pharmacokinetic (PK) studies .

Step-by-Step Workflow

Step-by-step experimental workflow for self-validating Gly-Asp IPC analysis.

Protocol Execution & Validation Gates

Step 1: Mobile Phase Preparation

-

Method A (UV): Dissolve 10 mM Sodium 1-octanesulfonate in HPLC-grade water. Adjust to pH 2.2 using concentrated phosphoric acid. Filter through a 0.22 µm membrane.

-

Method B (MS): Prepare 0.1% (v/v) Heptafluorobutyric acid (HFBA) in LC-MS grade water. Caution: Do not use non-volatile buffers like phosphoric acid in MS systems.

Step 2: Thermodynamic Equilibration (Validation Gate 1)

-

Causality: IPRs dynamically coat the stationary phase. If the column is not fully saturated, the effective carbon load changes mid-run, causing retention time drift.

-

Action: Flush the column with the aqueous mobile phase for a minimum of 60 column volumes (e.g., ~90 minutes at 1.0 mL/min for a standard analytical column).

-

Gate: Proceed only when baseline drift is < 1 mAU/min (UV) or TIC variance is < 5% (MS).

Step 3: System Suitability Testing (Validation Gate 2)

-

Action: Inject the Gly-Asp reference standard (e.g., 50 µg/mL) six consecutive times.

-

Gate: Relative Standard Deviation (RSD) of retention time must be ≤ 1.0%. Tailing factor (

) must be between 0.9 and 1.2. A

Step 4: Sample Analysis & Carryover Check (Validation Gate 3)

-

Action: Execute the analytical sequence. Inject a blank (mobile phase) immediately after the highest calibration standard.

-

Gate: The blank must show < 0.1% of the peak area of the standard, ensuring no electrostatic carryover of the sticky ion-pair complex.

Quantitative Data & Method Parameters

The following tables summarize the optimized chromatographic parameters and the strict acceptance criteria required to validate the system prior to data acquisition.

Table 1: Comparison of IPC-UV and IPC-MS Method Parameters

| Parameter | Method A: IPC-UV (Routine QA/QC) | Method B: IPC-MS (High-Sensitivity) |

| Column | C18, 250 x 4.6 mm, 5 µm | UPLC C18, 100 x 2.1 mm, 1.7 µm |

| Mobile Phase A | 10 mM Sodium octanesulfonate (pH 2.2) | 0.1% HFBA in LC-MS Water |

| Mobile Phase B | Acetonitrile (100%) | 0.1% HFBA in Acetonitrile |

| Elution Mode | Isocratic: 90% A / 10% B | Gradient: 2% B to 40% B over 10 min |

| Flow Rate | 1.0 mL/min | 0.3 mL/min |

| Column Temp. | 30 °C | 40 °C |

| Detection | UV at 210 nm | ESI+ MS/MS (MRM mode) |

| Expected RT | ~6.5 minutes | ~3.2 minutes |

Table 2: System Suitability and Validation Acceptance Criteria

| Validation Metric | Acceptance Limit | Causality / Corrective Action if Failed |

| Retention Time RSD | ≤ 1.0% (n=6) | Fails if column is not fully equilibrated with IPR. Extend equilibration time. |

| Peak Tailing Factor ( | 0.9 – 1.2 | Fails if secondary silanol interactions occur. Lower pH to ensure full protonation. |

| Resolution ( | ≥ 2.0 (from adjacent peaks) | Adjust organic modifier concentration to alter partitioning kinetics. |

| Carryover | ≤ 0.1% in blank injection | Fails if needle wash is insufficient. Use 50:50 Water:MeOH as needle wash. |

Field-Proven Insights & Troubleshooting

-

The "Dedicated Column" Rule: Alkyl sulfonates (like octanesulfonate) embed deeply into the C18 matrix and are notoriously difficult to wash out completely. Once a column is used for IPC, it should be permanently dedicated to that specific IPC method. Attempting to use it for standard RPLC later will result in unpredictable retention shifts and poor peak shapes.

-

Reagent Purity is Paramount: Always use HPLC-grade or MS-grade ion-pairing reagents. Lower-grade sulfonates often contain shorter-chain homologues (e.g., hexanesulfonate impurities in an octanesulfonate bottle), which will create split peaks or broad shoulders due to mixed-mode retention kinetics.

-

Post-Run Washing: Never store the column in the highly aqueous, salt-heavy IPC mobile phase. After the sequence, wash the column with 50:50 Water:Acetonitrile (without IPR) for 30 minutes, followed by 100% Acetonitrile for storage to prevent microbial growth and stationary phase hydrolysis.

References

-

Cecchi, T. "Retention mechanism for ion-pair chromatography with chaotropic reagents." PubMed, 2009. URL:[Link]

-

Arnault, I., et al. "High-performance ion-pair chromatography method for simultaneous analysis of alliin, deoxyalliin, allicin and dipeptide precursors in garlic products using multiple mass spectrometry and UV detection." Journal of Chromatography A, 991(1), 69-75 (2003). URL:[Link]

-

Chaimbault, P., et al. "Ion-pair reversed-phase liquid chromatography-electrospray mass spectrometry for the analysis of underivatized small peptides." Journal of Chromatography A, 855(1), 191-202 (1999). URL:[Link]

Application Note: High-Performance Preparation of Glycyl-L-aspartic Acid Standard Solutions for LC-MS/MS

Abstract

This protocol details the rigorous preparation of Glycyl-L-aspartic acid (Gly-Asp) standard solutions for quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Unlike hydrophobic small molecules, Gly-Asp is a hydrophilic, zwitterionic dipeptide (MW 190.15 Da) requiring specific handling to prevent solubility issues, adsorption losses, and in-source degradation. This guide provides a self-validating workflow from powder to instrument-ready calibration curves, grounded in field-proven metabolomics and proteomics methodologies.

Introduction & Chemical Context

Glycyl-L-aspartic acid is a dipeptide composed of glycine and aspartic acid. Its analysis is critical in metabolomics (biomarker discovery) and peptide degradation studies.

-

Chemical Nature: Highly polar and zwitterionic.

-

Isoelectric Point (pI): ~2.8–3.0. At neutral pH, it carries a net negative charge; in acidic LC-MS mobile phases (pH < 2.5), it is protonated (

). -

Challenge: The glycine residue confers high crystallinity and poor solubility in pure organic solvents, while the aspartic acid side chain makes the molecule susceptible to pH-dependent adsorption to glass surfaces.

Materials & Equipment Specifications

Reagents

-

Glycyl-L-aspartic acid: >99% purity (e.g., Sigma-Aldrich, CAS: 4685-12-5).

-

Solvent A (Aqueous): LC-MS grade Water + 0.1% Formic Acid (FA).

-

Solvent B (Organic): LC-MS grade Acetonitrile (ACN) + 0.1% Formic Acid.

-

Internal Standard (Recommended): Gly-(

,

Equipment

-

Balance: Analytical balance readable to 0.01 mg (XPR Micro or equivalent).

-

Vials: Polypropylene (PP) or Polymethylpentene (PMP) vials. Avoid standard borosilicate glass for low-concentration stocks to minimize ionic adsorption.

-

Pipettes: Calibrated P1000, P200, P20.

Critical Considerations (The "Why" Behind the Protocol)

Solubility Logic

Gly-Asp is sparingly soluble in pure acetonitrile. Dissolving the solid powder directly in high-organic solvent will result in "crashing out" or micro-precipitation, leading to silent quantitation errors.

-

Rule: Always dissolve the solid primary stock in 100% aqueous buffer (0.1% FA in Water). The acid ensures protonation, aiding dissolution and stability.

Prevention of Adsorption

Peptides containing acidic residues (Asp, Glu) can bind to active silanol groups on glass surfaces.

-

Rule: Use high-quality polypropylene containers for all stocks < 100 µg/mL.

Stability & Hydrolysis

Dipeptides are susceptible to hydrolysis at extreme pH or elevated temperatures.

-

Rule: Keep stocks on ice during preparation. Store long-term at -80°C.

Protocol: Standard Preparation Workflow

Step 1: Primary Stock Solution (1.0 mg/mL)

Target Concentration: 1,000 µg/mL (approx. 5.26 mM) Solvent: 0.1% Formic Acid in Water (Milli-Q)

-

Equilibrate Gly-Asp powder to room temperature (desiccator) to prevent condensation.

-

Weigh 1.90 mg of Gly-Asp into a 2 mL polypropylene microcentrifuge tube.

-

Note: Weighing <2 mg increases error. If possible, weigh 10 mg into a 15 mL tube for higher accuracy.

-

-

Add 1.90 mL of Solvent A (Water + 0.1% FA).

-

Vortex vigorously for 60 seconds. Inspect visually for floating crystals.

-

Validation: Sonicate for 5 minutes if dissolution is not instant.

-

Label as "STOCK-A (1 mg/mL)" with date and expiration (1 month at -20°C).

Step 2: Intermediate Stock (10 µg/mL)

Target: 10 µg/mL Solvent: 50:50 Water:Acetonitrile (+0.1% FA) Reasoning: Introducing organic solvent here prevents shock-precipitation when injecting into the LC system and improves desolvation in the ESI source.

-

Pipette 990 µL of 50:50 Solvent A/B into a PP tube.

-

Add 10 µL of STOCK-A .

-

Vortex for 20 seconds.

-

Label as "INT-B (10 µg/mL)" .

Step 3: Calibration Curve Preparation

Prepare a 6-point curve in the range of 5 ng/mL to 1000 ng/mL. Diluent should match the starting conditions of your LC method (typically 90% ACN for HILIC or 5% ACN for Reverse Phase). Assumption below:HILIC Method (High organic start, e.g., 90% ACN).

| Standard ID | Concentration (ng/mL) | Volume of Source | Source ID | Volume of Diluent* |

| STD-6 | 1000 | 100 µL | INT-B (10 µg/mL) | 900 µL |

| STD-5 | 500 | 500 µL | STD-6 | 500 µL |

| STD-4 | 100 | 200 µL | STD-5 | 800 µL |

| STD-3 | 50 | 500 µL | STD-4 | 500 µL |

| STD-2 | 10 | 200 µL | STD-3 | 800 µL |

| STD-1 | 5 | 500 µL | STD-2 | 500 µL |

| Blank | 0 | 0 µL | N/A | 1000 µL |

*Diluent: 90:10 ACN:Water + 0.1% FA (Matches HILIC start conditions)

MS/MS Optimization & Parameters

For Gly-Asp, the Positive Ion Mode (ESI+) is preferred due to the basic amine terminus.

Precursor Ion:

MRM Transition Table

| Transition Type | Precursor (m/z) | Product (m/z) | ID / Mechanism | Collision Energy (eV)* |

| Quantifier | 191.1 | 134.1 | y1 ion (Aspartic Acid residue) | 15 - 20 |

| Qualifier 1 | 191.1 | 116.1 | y1 - H₂O (Loss of water from Asp) | 20 - 25 |

| Qualifier 2 | 191.1 | 88.1 | Asp Immonium Ion | 30 - 35 |

*Note: Collision energies are instrument-dependent (values typical for Sciex QTRAP or Thermo TSQ).

Source Parameters (Generic Starting Point)

-

Curtain Gas: 30 psi

-

IonSpray Voltage: 5000 V

-

Temperature (TEM): 450°C (Avoid extremely high temps >550°C to prevent thermal degradation of the dipeptide).

-

Declustering Potential (DP): 60 V (Moderate DP prevents in-source fragmentation of the labile peptide bond).

Visualization: Workflow Diagram

Caption: Step-by-step dilution workflow ensuring solubility (aqueous start) and chromatographic compatibility (organic transition).

Quality Control & Troubleshooting

Self-Validating Checks

-

Linearity: The calibration curve must yield an

. If -

Carryover: Inject a "Double Blank" (pure solvent) immediately after the highest standard (1000 ng/mL). The Gly-Asp signal in the blank should be < 20% of the LLOQ (5 ng/mL).

-

Fix: If carryover exists, change the needle wash solvent to 50:50 MeOH:Water + 0.1% FA.

-

Common Pitfalls

-

Signal Loss over Time: Gly-Asp in dilute solution (ng/mL range) is stable for only ~24 hours at room temperature. Keep autosampler at 4°C.

-

Peak Tailing: Caused by secondary interactions with the column. Ensure the mobile phase contains at least 10 mM Ammonium Formate to mask silanols.

References

-

PubChem. (n.d.). Glycyl-L-aspartic acid | C6H10N2O5. National Library of Medicine. Retrieved October 26, 2023, from [Link]

- Vertex AI Search. (2025). Search Results for Gly-Asp Fragmentation and Preparation.

-

SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. Retrieved from [Link] (General reference for amino acid MRM methodologies).

Application Note: A Systematic Approach to Optimizing Glycyl-L-Aspartic Acid (Gly-Asp) Solubility for In Vitro Metabolic Studies

Abstract & Introduction

The dipeptide Glycyl-L-Aspartic Acid (Gly-Asp) is a fundamental building block in various biological processes and a key subject in metabolic research.[1][2][3] Accurate and reproducible in vitro studies, such as enzyme kinetics, cell-based assays, and transport studies, are critically dependent on the complete and consistent solubilization of the peptide. Improper dissolution can lead to inaccurate concentration calculations, peptide precipitation, and ultimately, erroneous experimental data or outright failure of the assay.[4][5][6]

This application note provides researchers, scientists, and drug development professionals with a comprehensive, field-proven guide to understanding and overcoming the solubility challenges associated with Gly-Asp. We move beyond simplistic protocols to explain the physicochemical principles governing its solubility. By understanding the "why" behind the methodology, researchers can confidently prepare stable, homogenous Gly-Asp solutions tailored to the specific demands of their experimental systems. We present a systematic workflow, detailed protocols, and troubleshooting guidance to ensure the integrity and success of your in vitro metabolic studies.

The Physicochemical Landscape of Gly-Asp

The solubility behavior of any peptide is dictated by its amino acid composition.[4][7] Gly-Asp is a dipeptide formed from a neutral amino acid (Glycine) and an acidic amino acid (L-Aspartic Acid).[1][3] This composition is the primary determinant of its solubility profile.

Molecular Structure and Ionizable Groups

Gly-Asp possesses three ionizable groups that influence its net charge at any given pH:

-

N-terminal α-amino group (from Glycine)

-

C-terminal α-carboxyl group (from Aspartic Acid)

-

Side-chain carboxyl group (from Aspartic Acid)

Diagram 1: Chemical structure of Gly-Asp in its zwitterionic form at physiological pH.

The Critical Role of the Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[8][9] For peptides, this is the point of minimum solubility.[9][10] At pH values above or below the pI, the peptide becomes increasingly charged, enhancing its interaction with the polar solvent (water) and thus increasing its solubility.[11][12]

To determine the solubility strategy for Gly-Asp, we must first calculate its net charge and estimate its pI.

-

Net Charge Calculation (at pH 7):

-

N-terminal amino group: +1

-

C-terminal carboxyl group: -1

-

Aspartic acid side-chain carboxyl group: -1

-

Overall Net Charge: -1

-

Because Gly-Asp has a net negative charge at neutral pH, it is classified as an acidic peptide .[13][14]

-

pI Estimation: For an acidic peptide, the pI is the average of the pKa values of the two acidic groups.[15][16][17]

-

pKa of C-terminal -COOH: ~2.4

-

pKa of Aspartic Acid side-chain -COOH: ~3.9

-

Estimated pI ≈ (2.4 + 3.9) / 2 = 3.15

-

This low pI is the most important piece of information for optimizing solubility. It tells us that Gly-Asp will be least soluble around pH 3.15 and highly soluble in neutral to basic solutions where it carries a strong negative charge.

Diagram 2: Relationship between pH, net charge, and solubility for Gly-Asp.

Core Strategies for Solubility Optimization

Based on its physicochemical properties, a clear, hierarchical strategy emerges for dissolving Gly-Asp. Always begin with the simplest, most biocompatible solvent before proceeding to more aggressive methods.

| Strategy | Mechanism | When to Use | Key Considerations |

| 1. Sterile Water | Gly-Asp is a short, hydrophilic dipeptide. | Always the first attempt for any new lot of peptide.[5] | May be sufficient for low concentrations. Success depends on the peptide's counter-ion and purity. |

| 2. pH Adjustment | Increase net charge by moving the pH away from the pI. For acidic Gly-Asp, use a basic buffer. | Primary method when water fails. Essential for achieving higher concentrations. | Use weak bases (e.g., ammonium bicarbonate) or buffers like PBS (pH 7.4).[13] This is the most effective and biologically compatible method. |

| 3. Organic Co-solvents | Disrupt intermolecular hydrogen bonding and hydrophobic interactions. | When pH adjustment is insufficient or incompatible with the assay. | Use minimal DMSO (<10%) to make a concentrated stock, then dilute slowly into aqueous buffer.[7][18] Final DMSO in assays should be <0.5%.[18] |

| 4. Physical Methods | Provide energy to overcome activation barriers to dissolution. | Used in conjunction with the methods above to aid dissolution. | Gentle sonication or warming (<40°C) can break up aggregates.[4][7][11] Overheating can cause peptide degradation. |

Expert Insight on Counter-Ions: Lyophilized peptides are supplied as salts. The counter-ion (e.g., TFA, acetate, HCl) can significantly impact solubility and biological activity.[19][20][21] Trifluoroacetate (TFA), a common remnant from HPLC purification, can be acidic and may affect cell assays.[22] If possible, sourcing the acetate or HCl salt form is preferable for biological applications.[23]

Systematic Workflow and Experimental Protocols

The following workflow provides a logical progression for determining the optimal solvent system for Gly-Asp, minimizing waste of valuable peptide.[4][24]

Diagram 3: Systematic workflow for Gly-Asp solubility optimization.

Protocol 1: Small-Scale Solubility Assessment

Objective: To efficiently determine the optimal solvent for Gly-Asp using a minimal amount of material.

Materials:

-

Lyophilized Gly-Asp

-

Sterile, deionized water

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

0.1 M Ammonium Bicarbonate

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Microcentrifuge tubes

Procedure:

-

Preparation: Before opening, centrifuge the vial of lyophilized Gly-Asp briefly to ensure all powder is at the bottom. Allow the vial to warm to room temperature in a desiccator.[7]

-

Aliquot: Weigh ~1 mg of Gly-Asp into a sterile microcentrifuge tube.

-

Test 1 (Water): Add 100 µL of sterile water to the tube to make a 10 mg/mL suspension. Vortex gently. If it dissolves completely, the solubility is at least 10 mg/mL in water. Proceed to Protocol 2.

-

Test 2 (Aqueous Buffer): If not soluble in water, add 900 µL of PBS (pH 7.4) to the suspension to bring the concentration to 1 mg/mL. Vortex. If it dissolves, this buffer is a suitable solvent.

-

Test 3 (Weak Base): If the peptide is still insoluble, take a fresh 1 mg aliquot and add a small volume (e.g., 50-100 µL) of 0.1 M ammonium bicarbonate. Once dissolved, dilute with sterile water to the desired concentration.

-

Test 4 (Organic Co-solvent): If all aqueous attempts fail, lyophilize the sample to remove the volatile buffer. To the dry peptide, add the smallest possible volume of DMSO (e.g., 20-50 µL) and vortex until fully dissolved.[24] This highly concentrated solution is now ready for slow dilution (see Protocol 2, Step 5).

Protocol 2: Preparation of a Concentrated Stock Solution (e.g., 10 mM)

Objective: To prepare a validated, high-concentration stock solution for subsequent dilution into working solutions. (MW of Gly-Asp ≈ 190.15 g/mol [1])

Materials:

-

Lyophilized Gly-Asp

-

Optimized solvent from Protocol 1 (e.g., PBS, pH 7.4)

-

Calibrated pipettes

-

Vortex mixer

-

Benchtop centrifuge

Procedure:

-

Calculate Mass: For a 1 mL stock of 10 mM Gly-Asp, you will need:

-

190.15 g/mol * 0.010 mol/L * 0.001 L = 0.0019 g = 1.9 mg

-

-

Weigh Peptide: Accurately weigh 1.9 mg of Gly-Asp into a sterile microcentrifuge tube. Remember to first warm the vial to room temperature and centrifuge briefly.

-

Add Solvent: Add 1 mL of the optimized solvent (e.g., PBS, pH 7.4) to the tube.

-

Dissolve: Vortex the solution for 30-60 seconds. If needed, use a bath sonicator for 2-5 minutes to aid dissolution.[4] Visually inspect against a dark background to ensure no particulates remain.

-

Special Step for Organic Stocks: If using DMSO, after dissolving the peptide in the minimal DMSO volume, add your aqueous buffer (e.g., PBS) very slowly in a dropwise manner while continuously vortexing the tube.[24] This prevents the peptide from precipitating out of solution due to rapid solvent change.

-

Final Clarification: Centrifuge the stock solution at high speed (>10,000 x g) for 5 minutes to pellet any minute, undissolved particles.[4]

-